Calcium;naphthalen-1-yl hydrogen phosphate;trihydrate

Overview

Description

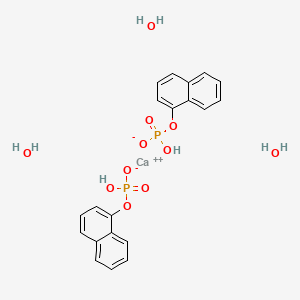

Calcium;naphthalen-1-yl hydrogen phosphate;trihydrate, also known as 1-Naphthyl phosphate, calcium salt trihydrate, is a chemical compound with the molecular formula C20H16CaO8P2·3H2O . It is a product of Thermo Scientific Chemicals and was originally part of the Acros Organics product portfolio .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string:C1=CC=C2C(=C1)C=CC=C2OP(=O)([O-])[O-].O.O.O.[Ca+2] . This indicates the presence of a naphthalene group, a phosphate group, and a calcium ion in the structure. Physical And Chemical Properties Analysis

This compound is a white crystalline powder that is stable at room temperature . It has a molecular weight of 540.41 g/mol . It is soluble in water and some organic solvents, but insoluble in non-polar solvents such as alcohols . Its melting point is about 192-193°C .Scientific Research Applications

Hydrophilic and Hydrophobic Properties

Research into 1,1′-binaphthalene-2,2′-diyl phosphate (BNPPA−) salts, closely related to calcium naphthalen-1-yl hydrogen phosphate trihydrate, demonstrates their unique crystal packing, which separates hydrophobic naphthyl and hydrophilic phosphate/cation/solvate regions. This separation is key to the formation of "inverse bilayer" structures, where hydrophilic interiors expose hydrophobic groups externally. Such structures are significant for the development of materials with tailored hydrophobicity and hydrophilicity, potentially useful in filtration, catalysis, and drug delivery systems (Dorn, Chamayou, & Janiak, 2006).

Bone Tissue Engineering

Calcium phosphate ceramics, particularly hydroxyapatite (HA), are extensively utilized as bone substitutes due to their similarity to bone mineral. Studies involving naphthalene as a porosifier agent in the production of porous calcium phosphate ceramics highlight the impact of process parameters on the material's characteristics, such as porosity and phase content, which are crucial for bone tissue scaffolding applications (de Oliveira et al., 2003). Another study on biphasic calcium phosphate/gelatin nanocomposite scaffolds, where naphthalene was used as a porogen, indicates these materials' suitability for bone tissue engineering due to their biocompatibility and ease of shaping (Bakhtiari et al., 2010).

Crystallization and Dissolution in Biological Systems

The study of calcium orthophosphates, which include forms like hydroxyapatite, provides insights into the physical mechanisms underpinning their growth, dissolution, and phase stability—critical for understanding bone and teeth mineralization. The crystallization process often involves metastable phases, such as amorphous calcium phosphate, that transform into more stable crystalline forms, suggesting pathways for the design of biomimetic materials and treatments for mineralization-related diseases (Wang & Nancollas, 2008).

Photochromic Properties

A novel 3D calcium-based metal-organic framework utilizing a naphthalene diimide chromophore exhibits unique photochromic properties. This finding opens avenues for the development of smart materials that can change color or opacity in response to light, with potential applications in sensors, switches, and optical devices (Han et al., 2013).

properties

IUPAC Name |

calcium;naphthalen-1-yl hydrogen phosphate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H9O4P.Ca.3H2O/c2*11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;;;;/h2*1-7H,(H2,11,12,13);;3*1H2/q;;+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLPOEWLFYKMBM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)[O-].C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)[O-].O.O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22CaO11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583475 | |

| Record name | Calcium naphthalen-1-yl hydrogen phosphate--water (1/2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Naphthyl phosphate calcium salt trihydrate | |

CAS RN |

57775-19-6 | |

| Record name | Calcium naphthalen-1-yl hydrogen phosphate--water (1/2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1591167.png)

![6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1591172.png)

![4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine](/img/structure/B1591177.png)